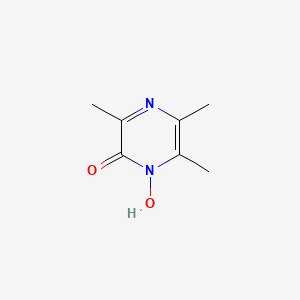![molecular formula C14H12O3 B14242676 4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol CAS No. 496050-53-4](/img/structure/B14242676.png)
4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Resveratrol can be synthesized through several methods, including the Wittig reaction and the Perkin reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde to form an alkene, while the Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base .
Industrial Production Methods
Industrial production of resveratrol typically involves the extraction from natural sources such as grape skins and Japanese knotweed. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity resveratrol .
Analyse Chemischer Reaktionen
Types of Reactions
Resveratrol undergoes various chemical reactions, including:
Oxidation: Resveratrol can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydroresveratrol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Dihydroresveratrol.
Substitution: Brominated or nitrated resveratrol derivatives.
Wissenschaftliche Forschungsanwendungen
Resveratrol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyphenolic antioxidants.
Biology: Investigated for its role in cellular signaling pathways and gene expression.
Medicine: Studied for its potential therapeutic effects in cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Used in the formulation of dietary supplements and skincare products
Wirkmechanismus
Resveratrol exerts its effects through multiple mechanisms:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Effects: Inhibits pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase.
Molecular Targets: Interacts with various molecular targets, including SIRT1, AMPK, and NF-κB pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piceatannol: A hydroxylated analog of resveratrol with similar antioxidant properties.
Quercetin: A flavonoid with strong antioxidant and anti-inflammatory effects.
Curcumin: A polyphenolic compound with potent anti-inflammatory and anticancer properties
Uniqueness of Resveratrol
Resveratrol is unique due to its ability to modulate multiple signaling pathways and its potential therapeutic effects in a wide range of diseases. Its presence in commonly consumed foods also makes it more accessible compared to other similar compounds .
Eigenschaften
CAS-Nummer |
496050-53-4 |
|---|---|
Molekularformel |
C14H12O3 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
4-[2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H12O3/c15-12-6-2-10(3-7-12)1-4-11-5-8-13(16)9-14(11)17/h1-9,15-17H |
InChI-Schlüssel |
IXJPPNJJWDTLQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


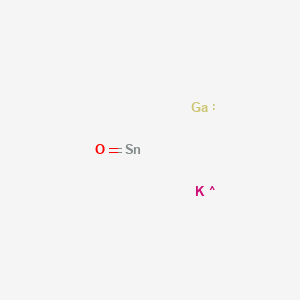
![3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]-](/img/structure/B14242609.png)
![2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14242610.png)
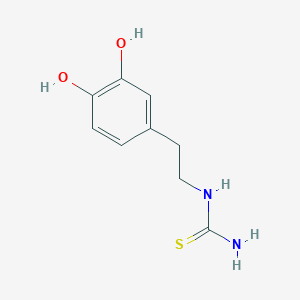
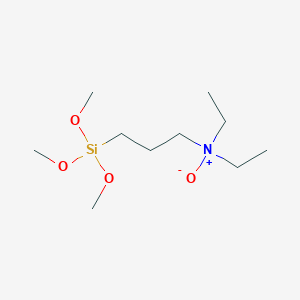
![2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione](/img/structure/B14242621.png)
![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)
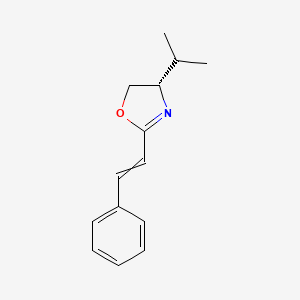
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14242649.png)
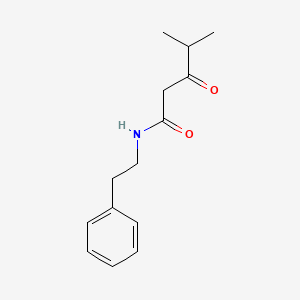
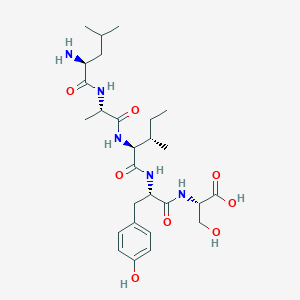
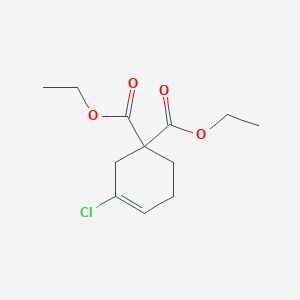
![3-oxa-11-azatricyclo[5.4.0.02,6]undeca-1(7),2(6),4,8,10-pentaene](/img/structure/B14242678.png)
